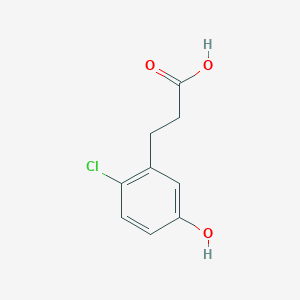
Benzenepropanoic acid, 2-chloro-5-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 2-chloro-5-hydroxy- is an organic compound with a molecular formula of C9H9ClO3. This compound is characterized by the presence of a benzene ring substituted with a propanoic acid group, a chlorine atom at the 2-position, and a hydroxyl group at the 5-position. It is a derivative of benzoic acid and is known for its diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-chloro-5-hydroxy- typically involves the chlorination of 5-hydroxybenzenepropanoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-hydroxybenzenepropanoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, 2-chloro-5-hydroxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production with automated monitoring and control systems.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 2-chloro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-chloro-5-hydroxybenzyl alcohol.
Substitution: Formation of 2-substituted-5-hydroxybenzenepropanoic acid derivatives.
科学的研究の応用
Benzenepropanoic acid, 2-chloro-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of Benzenepropanoic acid, 2-chloro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzenepropanoic acid, 5-chloro-2-fluoro-β-hydroxy-: Similar structure with a fluorine atom instead of a hydroxyl group.
Benzenepropanoic acid, 2-chloro-5-methoxy-: Similar structure with a methoxy group instead of a hydroxyl group.
Benzenepropanoic acid, 5-chloro-2-methoxy-: Similar structure with a methoxy group and a chlorine atom at different positions.
Uniqueness
Benzenepropanoic acid, 2-chloro-5-hydroxy- is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
3-(2-chloro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) |
InChIキー |
OZDYQYXJGUDTDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


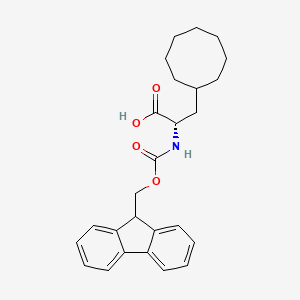
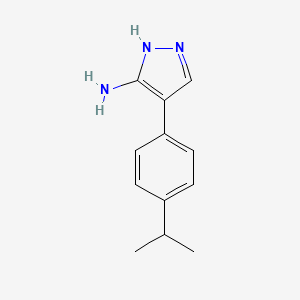
![(1R,2S,3R)-(+)-3-[N-(Benzenesulfonyl)-N-(3,5-dimethyl-phenyl)amino]-2-bornanol](/img/structure/B12331990.png)
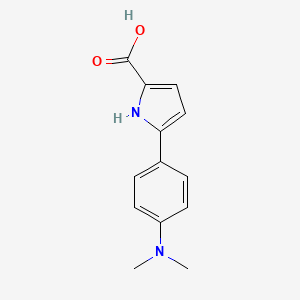

![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)
![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)
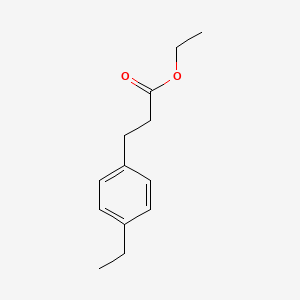
![(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12332025.png)
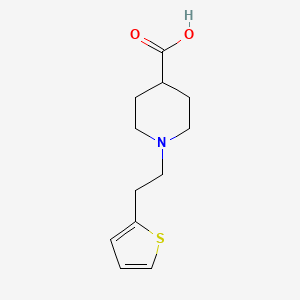
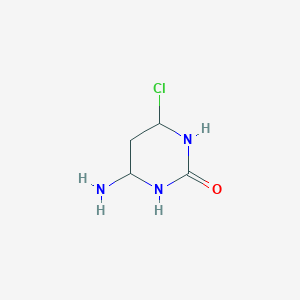
![2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)
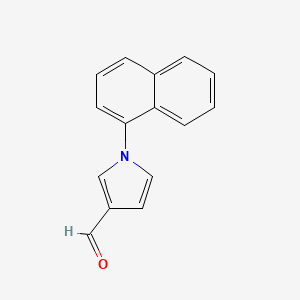
![azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B12332053.png)
